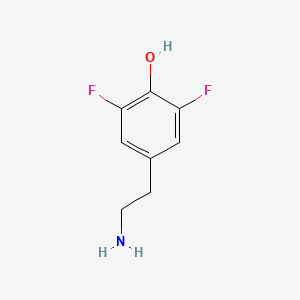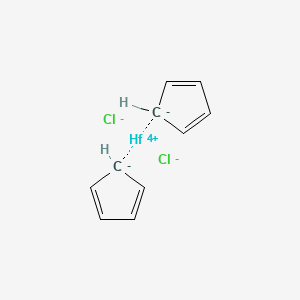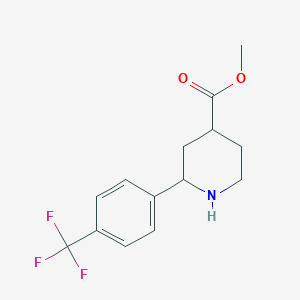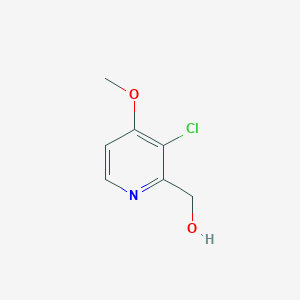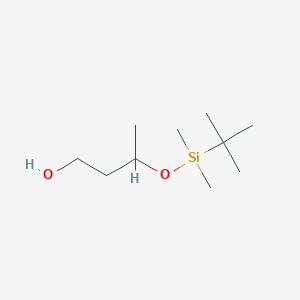![molecular formula C14H14N2O B8661471 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one CAS No. 66066-03-3](/img/structure/B8661471.png)
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the pyridopyrimidine core . Another approach includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its tetrahydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydropyrimidine derivatives, and various substituted pyridopyrimidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidines: Studied for their anticancer and anti-inflammatory properties.
Pyrido[4,3-d]pyrimidines: Investigated for their potential as kinase inhibitors.
Uniqueness
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one stands out due to its specific structural features and the presence of a phenyl group, which can enhance its biological activity and selectivity. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
66066-03-3 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
8-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H14N2O/c17-14-10-12(11-5-2-1-3-6-11)9-13-15-7-4-8-16(13)14/h1-3,5-6,9-10,15H,4,7-8H2 |
InChI-Schlüssel |
LDICURKIUZFOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=CC(=O)N2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(2-fluorophenyl)methoxy]benzoate](/img/structure/B8661388.png)
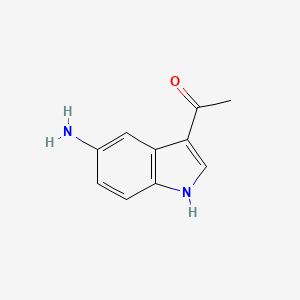
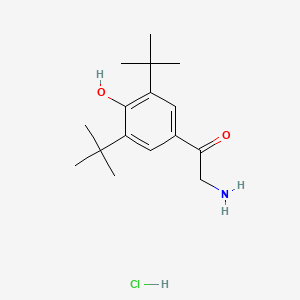
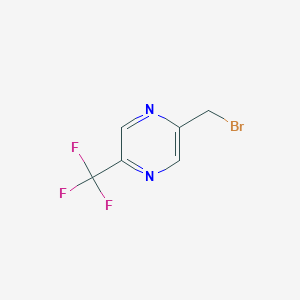
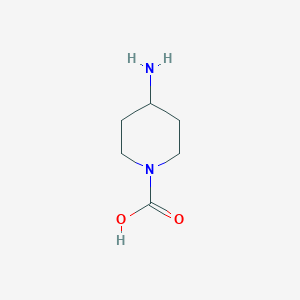
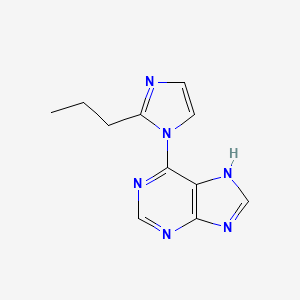
![6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine](/img/structure/B8661426.png)
![1-(Tert-butoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]amino]piperidine](/img/structure/B8661431.png)
![Methyl oxo[(phenylmethanesulfonyl)amino]acetate](/img/structure/B8661450.png)
